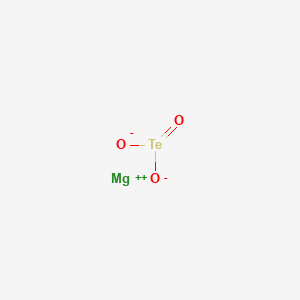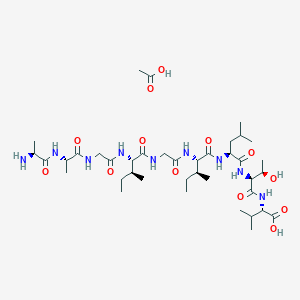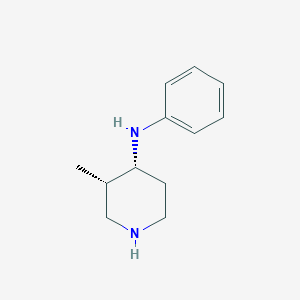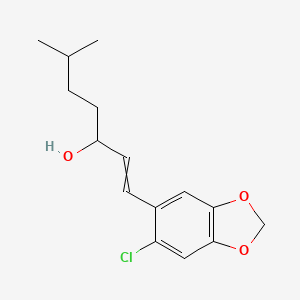
Magnesium;tellurite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium tellurium trioxide is an inorganic compound composed of magnesium, tellurium, and oxygen It is a relatively rare compound with unique properties that make it of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium tellurium trioxide can be synthesized through the reaction of magnesium oxide with tellurium trioxide. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired compound. The general reaction is as follows: [ \text{MgO} + \text{TeO}_3 \rightarrow \text{MgTeO}_3 ]
Industrial Production Methods: Industrial production of magnesium tellurium trioxide involves the controlled heating of magnesium oxide and tellurium trioxide in a furnace. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: Magnesium tellurium trioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, often involving the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Magnesium tellurium trioxide can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Various halogens or other reactive elements under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds where magnesium or tellurium is replaced by another element.
Scientific Research Applications
Magnesium tellurium trioxide has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and applications in medical research.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which magnesium tellurium trioxide exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique crystalline structure allows it to interact with other molecules in specific ways, facilitating various chemical reactions.
Comparison with Similar Compounds
Magnesium tellurium trioxide can be compared with other similar compounds, such as:
Magnesium oxide: A simpler compound with different chemical properties and applications.
Tellurium trioxide: Shares some similarities but differs in its reactivity and applications.
Magnesium telluride: Another magnesium-tellurium compound with distinct properties.
Uniqueness: Magnesium tellurium trioxide is unique due to its specific combination of magnesium, tellurium, and oxygen, which imparts it with distinctive chemical and physical properties
Properties
Molecular Formula |
MgO3Te |
|---|---|
Molecular Weight |
199.9 g/mol |
IUPAC Name |
magnesium;tellurite |
InChI |
InChI=1S/Mg.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChI Key |
ZMFAQAWEXLAGAM-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Te](=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)


![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)


![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)





![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
